![molecular formula C20H22N2O B2741059 N-[(1,2-dimethylindol-5-yl)methyl]-3-phenylpropanamide CAS No. 852137-77-0](/img/structure/B2741059.png)
N-[(1,2-dimethylindol-5-yl)methyl]-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .Chemical Reactions Analysis
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .Physical And Chemical Properties Analysis
“N-[(1,2-dimethylindol-5-yl)methyl]-3-phenylpropanamide” is a white powder that is soluble in polar solvents such as DMSO and DMF. It has a melting point of 118°C and a boiling point of 451.8°C.Scientific Research Applications
- N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3-phenylpropanamide is a compound synthesized from 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione. The structure has been confirmed through elemental analysis, high-resolution mass spectrometry, 1H and 13C nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy .
- Some of these derivatives have shown promising pharmacological properties, particularly their interaction with RCAR/(PYR/PYL) receptor proteins. These compounds were identified through structure-activity relationship (SAR) studies and exhibit strong affinity for these receptors in wheat .
Synthesis and Structure
Biological Activity
Safety and Hazards
Future Directions
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The last decade, in particular, has witnessed considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds in an attempt to achieve promising new heterocycles with chemical and biomedical relevance .
Mechanism of Action
Target of Action
The primary targets of N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3-phenylpropanamide are RCAR/PYR/PYL receptor proteins . These receptors are known to play a crucial role in the regulation of plant growth and development .
Mode of Action
N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3-phenylpropanamide interacts with its targets by binding to the RCAR/PYR/PYL receptor proteins . This binding affinity is at the same level or even better than that of the essential plant hormone abscisic acid (ABA) .
Biochemical Pathways
The compound affects the biochemical pathways associated with the RCAR/PYR/PYL receptor proteins . The downstream effects of this interaction are yet to be fully understood and are a subject of ongoing research.
Result of Action
The molecular and cellular effects of N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3-phenylpropanamide’s action are largely dependent on its interaction with the RCAR/PYR/PYL receptor proteins . The compound’s strong affinity for these receptors suggests it may have significant effects on plant growth and development .
properties
IUPAC Name |
N-[(1,2-dimethylindol-5-yl)methyl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O/c1-15-12-18-13-17(8-10-19(18)22(15)2)14-21-20(23)11-9-16-6-4-3-5-7-16/h3-8,10,12-13H,9,11,14H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFDZJMZFESLRRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1,2-dimethylindol-5-yl)methyl]-3-phenylpropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[(1R,2R)-2-fluorosulfonylcyclobutyl]carbamate](/img/structure/B2740976.png)
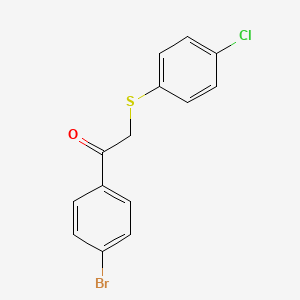

![4-[(4-acetylphenyl)amino]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B2740981.png)
![2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2740984.png)
![N-(4-{[(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-oxoethoxy)amino]sulfonyl}phenyl)acetamide](/img/structure/B2740985.png)
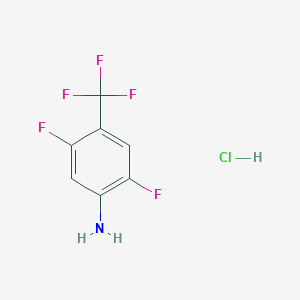
![(1R,2S,4R)-7,7-Dimethylbicyclo[2.2.1]heptane-2-sulfonyl fluoride](/img/structure/B2740987.png)
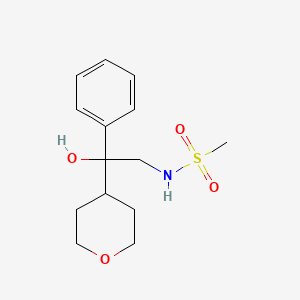
![3-[5-oxo-3-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanyl-2H-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2740992.png)
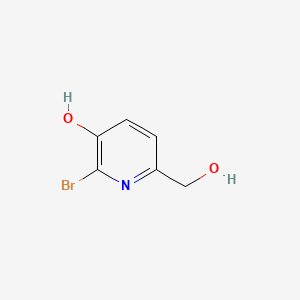
![propyl 4-({2-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2740995.png)
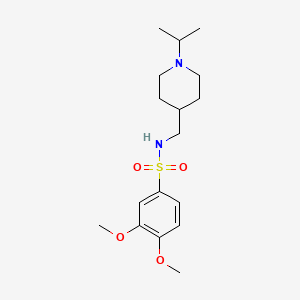
![N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2740999.png)